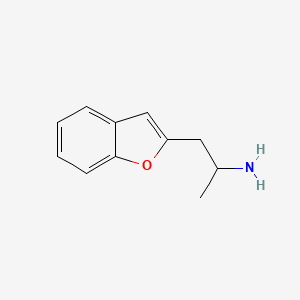

1-(1-Benzofuran-2-yl)propan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1-benzofuran-2-yl)propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8(12)6-10-7-9-4-2-3-5-11(9)13-10/h2-5,7-8H,6,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLBWEFCBFEAPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30455-73-3 | |

| Record name | 1-(1-Benzofuran-2-yl)propan-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030455733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1-BENZOFURAN-2-YL)PROPAN-2-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HWZ87T2JB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(1-Benzofuran-2-yl)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 1-(1-Benzofuran-2-yl)propan-2-amine, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is presented as a three-step process, commencing with the formation of the benzofuran scaffold, followed by the introduction of a propanone side chain, and culminating in a reductive amination to yield the target primary amine. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the chemical transformations and workflows to aid in the successful replication and optimization of this synthesis.

Overview of the Synthetic Pathway

The synthesis of this compound is strategically designed in three key stages:

-

Synthesis of 2-Acetylbenzofuran: The initial step involves the construction of the benzofuran ring system with an acetyl group at the 2-position. This is achieved through the reaction of salicylaldehyde with chloroacetone in the presence of a base.[1][2][3]

-

Synthesis of 1-(1-Benzofuran-2-yl)propan-2-one: This crucial intermediate is synthesized by extending the side chain of the benzofuran core. Based on analogous reactions, this is achieved by reacting salicylaldehyde with 1-chloropropan-2-one.

-

Reductive Amination to this compound: The final step involves the conversion of the ketone intermediate to the target primary amine via a Leuckart reaction, which utilizes ammonium formate as both the amine source and the reducing agent.[4][5][6][7][8][9][10]

The overall synthetic pathway is depicted in the following diagram:

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Acetylbenzofuran

This procedure outlines the synthesis of the initial benzofuran intermediate.[1][2]

Reaction Scheme:

Caption: Synthesis of 2-Acetylbenzofuran.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) |

| Salicylaldehyde | 122.12 | 0.1 | 12.21 |

| Chloroacetone | 92.52 | 0.1 | 9.25 |

| Potassium Carbonate | 138.21 | 0.2 | 27.64 |

| Acetone | - | - | 200 mL |

Procedure:

-

To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add salicylaldehyde (0.1 mol), chloroacetone (0.1 mol), and anhydrous potassium carbonate (0.2 mol) in dry acetone (200 mL).

-

Heat the mixture to reflux and maintain for 12-15 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the solid potassium carbonate and wash with a small amount of acetone.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or petroleum ether) to yield pure 2-acetylbenzofuran.

Quantitative Data:

| Parameter | Value |

| Reaction Time | 12-15 hours |

| Temperature | Reflux |

| Yield | ~70-80% |

Step 2: Synthesis of 1-(1-Benzofuran-2-yl)propan-2-one (Proposed)

This proposed procedure is based on the synthesis of a structurally similar compound, 1-(1-benzofuran-2-yl)-2-mesitylethanone.[11]

Reaction Scheme:

Caption: Proposed synthesis of 1-(1-Benzofuran-2-yl)propan-2-one.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) |

| Salicylaldehyde | 122.12 | 0.1 | 12.21 |

| 1-Chloropropan-2-one | 92.52 | 0.1 | 9.25 |

| Potassium Carbonate | 138.21 | 0.2 | 27.64 |

| DMF | - | - | 150 mL |

Procedure:

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser, dissolve salicylaldehyde (0.1 mol) and 1-chloropropan-2-one (0.1 mol) in dimethylformamide (DMF, 150 mL).

-

Add anhydrous potassium carbonate (0.2 mol) to the solution.

-

Heat the reaction mixture to 80-90 °C and maintain for 6-8 hours, with continuous stirring.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (500 mL).

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 150 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-(1-Benzofuran-2-yl)propan-2-one.

Quantitative Data (Estimated):

| Parameter | Value |

| Reaction Time | 6-8 hours |

| Temperature | 80-90 °C |

| Yield | 60-70% |

Step 3: Synthesis of this compound via Leuckart Reaction

This procedure details the final reductive amination step.[4][5][6][8]

Reaction Scheme:

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES | Semantic Scholar [semanticscholar.org]

- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]

- 9. CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Properties of 1-(1-Benzofuran-2-yl)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Benzofuran-2-yl)propan-2-amine is a heterocyclic compound belonging to the benzofuran class of molecules. Benzofuran derivatives are of significant interest in medicinal chemistry due to their presence in various natural products and their wide range of biological activities.[1] These activities include potential anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The core structure, consisting of a fused benzene and furan ring, provides a versatile scaffold for the development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for its characterization, and a discussion of its potential biological significance in the context of related benzofuran derivatives.

Physicochemical Properties

Table 1: Physicochemical Data of this compound and Related Compounds

| Property | This compound (Predicted/Unavailable) | 1-(3-Methyl-1-benzofuran-2-yl)propan-2-amine (Computed)[5] | 1-(1-Benzofuran-5-yl)propan-2-amine hydrochloride (Computed)[6] |

| Molecular Formula | C₁₁H₁₃NO[7] | C₁₂H₁₅NO | C₁₁H₁₄ClNO |

| Molecular Weight | 175.23 g/mol | 189.25 g/mol | 211.69 g/mol |

| Melting Point | Data not available | Data not available | Data not available |

| Boiling Point | Data not available | Data not available | Data not available |

| Solubility | Data not available | Data not available | Data not available |

| pKa | Data not available | Data not available | Data not available |

| logP (Predicted) | Data not available | 2.5 | Data not available |

| CAS Number | 30455-73-3[7] | 1354631-79-0 | 286834-80-8 |

Note: The properties of the hydrochloride salt will differ significantly from the freebase form.

Experimental Protocols

The synthesis and characterization of this compound would follow established methods for benzofuran derivatives. A plausible synthetic route involves the formation of the benzofuran core followed by the introduction of the aminopropane side chain.

Synthesis

A general approach to synthesizing the benzofuran scaffold often starts with salicylaldehyde and a halo-ketone.[8] For the target compound, a potential synthetic pathway is outlined below.

Methodology:

-

Synthesis of 2-Acetylbenzofuran: Salicylaldehyde is reacted with chloroacetone in the presence of a base such as potassium carbonate in a solvent like acetonitrile under reflux conditions.[9] The reaction mixture is then cooled, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

-

Reductive Amination: The resulting 2-acetylbenzofuran undergoes reductive amination. This can be achieved by treating the ketone with ammonia in the presence of a reducing agent like hydrogen gas over a palladium on carbon catalyst. The reaction is typically carried out in a suitable solvent under pressure. After the reaction is complete, the catalyst is filtered off, and the product is isolated and purified.

Characterization

The structural confirmation of the synthesized this compound would be performed using standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzofuran ring system, a singlet for the furan proton, and signals corresponding to the propyl-amine side chain (a quartet for the CH proton, a doublet for the CH₃ group, and a doublet for the CH₂ group adjacent to the benzofuran ring). The amine protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the aromatic and furan carbons of the benzofuran core and the aliphatic carbons of the side chain.

2. Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or electron ionization (EI) mass spectrometry would be used to determine the molecular weight of the compound. The fragmentation pattern can provide further structural information, with characteristic fragments arising from the cleavage of the aminopropane side chain.

3. Infrared (IR) Spectroscopy:

-

The IR spectrum should display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C-O-C stretching of the furan ring.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been extensively studied, the broader class of benzofuran derivatives has shown significant pharmacological potential. These compounds are known to interact with various biological targets and signaling pathways.

-

Anti-inflammatory Activity: Some benzofuran derivatives have been shown to exhibit anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways, which are key regulators of the inflammatory response.[4]

-

Anticancer Activity: Certain benzofuran compounds have demonstrated anticancer properties by inhibiting the mTOR signaling pathway, which is crucial for cell growth and proliferation.[10]

-

Antiviral Activity: Recent studies have identified benzofuran derivatives as agonists of the STING (Stimulator of Interferon Genes) pathway, which plays a critical role in the innate immune response to viral infections.[11]

Conclusion

This compound represents an interesting, yet understudied, member of the pharmacologically relevant benzofuran family. While specific experimental physicochemical data is sparse, predictions and comparisons with related compounds provide a valuable starting point for further investigation. The outlined synthetic and characterization protocols offer a clear path for researchers to produce and validate this compound. Based on the known activities of other benzofuran derivatives, this compound holds promise as a scaffold for the development of new therapeutics targeting a range of diseases. Further research is warranted to fully elucidate its physicochemical properties, biological activities, and therapeutic potential.

References

- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(3-Methyl-1-benzofuran-2-yl)propan-2-amine | C12H15NO | CID 82264269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(1-Benzofuran-5-yl)propan-2-amine hydrochloride | C11H14ClNO | CID 9837231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [drugfuture.com]

- 8. researchgate.net [researchgate.net]

- 9. SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the CNS Mechanism of Action of 1-(1-Benzofuran-2-yl)propan-2-amine and Related Compounds

A Note on Chemical Identity: The chemical name "1-(1-Benzofuran-2-yl)propan-2-amine" can be ambiguous. This guide addresses the two most relevant interpretations based on scientific literature:

-

2-Aminoethoxydiphenyl borate (2-APB) : A widely researched compound in the central nervous system (CNS), often abbreviated as 2-APB, which can be mistaken for an aminopropyl benzofuran derivative due to the acronym.

-

(-)-1-(Benzofuran-2-yl)-2-propylaminopentane ((-)-BPAP) : A specific and potent psychoactive compound that is structurally a benzofuran derivative with an amine-containing side chain, closely related to the user's query.

This whitepaper will provide a detailed overview of the mechanism of action for both compounds, tailored for researchers, scientists, and drug development professionals.

Part 1: 2-Aminoethoxydiphenyl borate (2-APB)

Core Mechanism of Action in the CNS

2-Aminoethoxydiphenyl borate (2-APB) is a membrane-permeable modulator with a complex pharmacological profile in the central nervous system. It does not have a single, specific target but rather interacts with a variety of intracellular and plasma membrane proteins, primarily influencing intracellular calcium (Ca²⁺) signaling and neuronal excitability.[1] Its actions are often concentration-dependent, exhibiting both agonistic and antagonistic effects on its targets.

The primary mechanisms of action of 2-APB in the CNS include:

-

Modulation of Inositol 1,4,5-Trisphosphate Receptors (IP₃Rs): 2-APB is widely known as an inhibitor of IP₃Rs, which are intracellular ligand-gated Ca²⁺ channels located on the endoplasmic reticulum (ER). By inhibiting IP₃-mediated Ca²⁺ release from the ER, 2-APB can attenuate signaling pathways that rely on this mechanism for raising cytosolic Ca²⁺ levels.

-

Modulation of Store-Operated Calcium (SOC) Channels: 2-APB has a bimodal effect on SOC channels, which are activated by the depletion of Ca²⁺ from the ER. At low concentrations (<10 µM), it can potentiate SOC entry (SOCE), while at higher concentrations (≥30 µM), it is a potent inhibitor.[2] This makes it a useful, albeit complex, tool for studying Ca²⁺ homeostasis.

-

Modulation of Transient Receptor Potential (TRP) Channels: 2-APB interacts with a wide array of TRP channels, a diverse family of ion channels involved in various sensory processes. Its effects are subtype-specific:

-

Inhibition of Voltage-Gated Potassium (K⁺) Channels: 2-APB has been shown to inhibit certain voltage-gated potassium channels, which contributes to its effects on neuronal excitability.[5]

-

Inhibition of Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pumps: Some studies suggest that 2-APB can inhibit SERCA pumps, which are responsible for pumping Ca²⁺ back into the ER, thus affecting Ca²⁺ store refilling.

These multifaceted actions collectively lead to significant alterations in neuronal function, including changes in membrane potential, neurotransmitter release, and synaptic plasticity.

Quantitative Data for 2-APB

The following tables summarize the quantitative pharmacological data for 2-APB on its key CNS targets.

| Target | Action | Species/Cell Line | IC₅₀/EC₅₀ (µM) | Reference(s) |

| IP₃ Receptor (IP₃R) | Antagonist | Rat Cerebellar Microsomes | 42 | |

| Store-Operated Ca²⁺ Entry (SOCE) | Potentiator | Various | < 10 (EC₅₀) | |

| Store-Operated Ca²⁺ Entry (SOCE) | Inhibitor | Various | ≥ 30 (IC₅₀) | [2] |

| TRPC5 Channels | Blocker | HEK-293 | 20 | |

| Kᵥ1.2 Channels | Inhibitor | CHO | 310.4 | [5] |

| Kᵥ1.3 Channels | Inhibitor | CHO | 454.9 | [5] |

| Kᵥ1.4 Channels | Inhibitor | CHO | 67.3 | [5] |

| TRPV3 Channels | Activator | HEK-293 | 28 |

| Target | Predicted Kᵢ (µM) | Reference(s) |

| rKᵥ1.2 | 218.87 | [5] |

| hKᵥ1.3 | 350.52 | [5] |

| hKᵥ1.4 | 118.52 | [5] |

Signaling Pathways and Experimental Workflows

Caption: 2-APB's multifaceted mechanism of action in a neuron.

Caption: Workflow for assessing 2-APB's effect on intracellular calcium.

Experimental Protocols

-

Objective: To measure the effects of 2-APB on ion channel currents and neuronal excitability.

-

Cell Preparation: Acute brain slices (e.g., from hippocampus or cortex) are prepared from rodents. Slices are maintained in artificial cerebrospinal fluid (aCSF) bubbled with 95% O₂ / 5% CO₂.

-

Recording: Pyramidal neurons are visualized using differential interference contrast (DIC) microscopy. Borosilicate glass pipettes (3-7 MΩ) are filled with an intracellular solution (e.g., containing K-gluconate, ATP, and GTP). A gigaseal is formed with the cell membrane, and the membrane is ruptured to achieve the whole-cell configuration.

-

Data Acquisition: Voltage-clamp or current-clamp recordings are performed using a patch-clamp amplifier and data acquisition software. In voltage-clamp, specific voltage protocols are applied to isolate and measure currents through different ion channels. In current-clamp, the resting membrane potential and action potential firing properties are measured in response to current injections.

-

Drug Application: 2-APB is applied to the bath at known concentrations. Changes in currents or firing patterns are recorded and compared to baseline.

-

Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to 2-APB.

-

Cell Preparation: Neurons are cultured on glass coverslips.

-

Dye Loading: Cells are incubated with Fura-2 AM (a cell-permeant ratiometric calcium indicator) in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) for 30-60 minutes at 37°C. After loading, cells are washed to remove extracellular dye.

-

Imaging: The coverslip is mounted on a perfusion chamber on an inverted fluorescence microscope equipped with a light source capable of alternating between 340 nm and 380 nm excitation wavelengths, and a camera to detect emitted fluorescence at ~510 nm.

-

Data Acquisition: Baseline fluorescence is recorded by alternately exciting the cells at 340 nm and 380 nm. 2-APB is then perfused into the chamber, and the fluorescence intensity at both excitation wavelengths is continuously recorded.

-

Analysis: The ratio of the fluorescence intensity at 340 nm to that at 380 nm is calculated. This ratio is proportional to the intracellular calcium concentration. An increase in the 340/380 ratio indicates an increase in [Ca²⁺]i.

Part 2: (-)-1-(Benzofuran-2-yl)-2-propylaminopentane ((-)-BPAP)

Core Mechanism of Action in the CNS

(-)-BPAP is a potent and selective "catecholaminergic and serotoninergic activity enhancer" (CAE/SAE).[6] Its primary mechanism of action in the CNS is the modulation of monoamine neurotransmission through two main actions:

-

Enhancement of Impulse-Evoked Monoamine Release: (-)-BPAP potentiates the release of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) that is dependent on neuronal firing.[6][7][8] This suggests an interaction with the presynaptic machinery that regulates vesicular release.

-

Inhibition of Monoamine Reuptake: (-)-BPAP is an inhibitor of the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[9] By blocking these transporters, it increases the synaptic concentration and duration of action of these neurotransmitters.

It is important to note that unlike classical amphetamines, (-)-BPAP does not appear to induce non-vesicular, transporter-mediated monoamine release (efflux).[10] Its effect is to amplify the physiological, impulse-dependent release of these neurotransmitters. Recent evidence also suggests that the effects of (-)-BPAP on dopamine release may be mediated in part through the trace amine-associated receptor 1 (TAAR1), leading to an increase in PKC-mediated phosphorylation and enhanced vesicular release.[3]

Quantitative Data for (-)-BPAP

The following table summarizes the quantitative data for (-)-BPAP's interaction with monoamine transporters.

| Target | Action | Species/Cell Line | IC₅₀ (nM) | Reference(s) |

| Dopamine Transporter (DAT) | Inhibitor | hDAT in HEK293 | 42 ± 9 | |

| Norepinephrine Transporter (NET) | Inhibitor | hNET in HEK293 | 52 ± 19 | |

| Serotonin Transporter (SERT) | Inhibitor | hSERT in HEK293 | 640 ± 120 |

| Target | Binding Affinity (Kᵢ) (nM) | Reference(s) |

| Dopamine Transporter (DAT) | 16 ± 2 | |

| Norepinephrine Transporter (NET) | 211 ± 61 | |

| Serotonin Transporter (SERT) | 638 ± 63 |

Note: The binding affinity was determined using [¹²⁵I]RTI-55.

(-)-BPAP enhances the release of monoamines at very low concentrations. For instance, it significantly enhances the release of noradrenaline and dopamine at 10⁻¹⁴ M to 10⁻¹² M.[6] The most effective concentration for enhancing nerve stimulation-induced release of norepinephrine and dopamine is 50 ng/ml, and for serotonin is 10 ng/ml.[1][7]

Signaling Pathways and Experimental Workflows

Caption: (-)-BPAP enhances monoaminergic neurotransmission.

References

- 1. 2-Aminoethoxydiphenyl borate - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. 2-Aminoethoxydiphenyl Borate as a Common Activator of TRPV1, TRPV2, and TRPV3 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Aminoethoxydiphenyl borate as a common activator of TRPV1, TRPV2, and TRPV3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory Effects of 2-Aminoethoxydiphenyl Borate (2-APB) on Three KV1 Channel Currents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (-)1-(Benzofuran-2-yl)-2-propylaminopentane, [(-)BPAP], a selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of the effect of (-)-BPAP, a selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Two novel 2-aminoethyl diphenylborinate (2-APB) analogues differentially activate and inhibit store-operated Ca2+ entry via STIM proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Unraveling the Pharmacological Profile of 1-(1-Benzofuran-2-yl)propan-2-amine and its Isomers: A Technical Guide

Disclaimer: Direct pharmacological data for 1-(1-Benzofuran-2-yl)propan-2-amine, also known as 2-(2-aminopropyl)benzofuran, is scarce in publicly available scientific literature. This guide provides a comprehensive overview of the pharmacological profile of its well-characterized positional isomers, namely 4-(2-aminopropyl)benzofuran (4-APB), 5-(2-aminopropyl)benzofuran (5-APB), and 6-(2-aminopropyl)benzofuran (6-APB). The data presented for these isomers offers a strong inferential basis for the likely pharmacological actions of this compound, given their structural similarities as psychoactive substituted benzofurans.

Executive Summary

Substituted (2-aminopropyl)benzofurans are a class of psychoactive compounds that have emerged as novel psychoactive substances (NPS). Structurally analogous to amphetamine and 3,4-methylenedioxymethamphetamine (MDMA), these compounds primarily act as potent monoamine transporter ligands, modulating the levels of key neurotransmitters in the brain: serotonin (5-HT), dopamine (DA), and norepinephrine (NA). The available data on the 4-, 5-, and 6-APB isomers indicate that they are potent releasers of monoamines with a general preference for the serotonin and norepinephrine transporters over the dopamine transporter. Furthermore, they exhibit agonist activity at serotonin receptors, particularly the 5-HT₂ subfamily. This pharmacological profile is consistent with the reported entactogenic and stimulant effects in humans.

Core Pharmacological Activities

The primary mechanism of action for (2-aminopropyl)benzofurans involves their interaction with monoamine transporters and serotonin receptors.

Monoamine Transporter Interactions

These compounds act as substrates for the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). This interaction leads to two key effects: the inhibition of neurotransmitter reuptake and the promotion of non-vesicular neurotransmitter release (efflux). The general pharmacological consensus is that these benzofuran derivatives are more potent at SERT and NET compared to DAT, a profile that mirrors MDMA.[1][2][3][4]

Serotonin Receptor Agonism

In addition to their effects on monoamine transporters, (2-aminopropyl)benzofurans have been shown to be agonists at various serotonin receptors. Of particular note is their activity at the 5-HT₂A and 5-HT₂B receptors.[2][5] Agonism at the 5-HT₂A receptor is associated with the psychedelic effects of various psychoactive substances, while activity at the 5-HT₂B receptor has been linked to potential cardiotoxicity with chronic use.[2][5]

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for the positional isomers of (2-aminopropyl)benzofuran. This data provides a quantitative basis for understanding their potency and selectivity.

Table 1: Monoamine Transporter Inhibition (IC₅₀ nM)

| Compound | DAT | NET | SERT |

| 4-APB | 1,780 ± 210 | 140 ± 10 | 320 ± 20 |

| 5-APB | 2,100 ± 500 | 130 ± 20 | 270 ± 30 |

| 6-APB | 1,100 ± 100 | 250 ± 40 | 190 ± 10 |

Data extracted from Rickli et al., 2015.[2]

Table 2: Monoamine Release (EC₅₀ nM)

| Compound | DAT | NET | SERT |

| 4-APB | 550 ± 60 | 98 ± 7 | 150 ± 10 |

| 5-APB | 460 ± 40 | 78 ± 4 | 130 ± 10 |

| 6-APB | 370 ± 40 | 120 ± 10 | 87 ± 5 |

Data extracted from Rickli et al., 2015.[2]

Table 3: Serotonin Receptor Binding Affinity (Kᵢ nM)

| Compound | 5-HT₁ₐ | 5-HT₂ₐ | 5-HT₂ʙ | 5-HT₂ᴄ |

| 4-APB | >10,000 | 1,100 ± 200 | 2,800 ± 1,200 | 5,000 ± 1,300 |

| 5-APB | >10,000 | 950 ± 100 | 1,100 ± 200 | 3,300 ± 400 |

| 6-APB | >10,000 | 450 ± 40 | 990 ± 120 | 1,600 ± 100 |

Data extracted from Rickli et al., 2015.[2]

Table 4: Serotonin Receptor Functional Activity (EC₅₀ nM)

| Compound | 5-HT₂ₐ (Calcium Flux) | 5-HT₂ʙ (Calcium Flux) |

| 4-APB | 2,500 ± 400 | 1,000 ± 100 |

| 5-APB | 1,600 ± 200 | 830 ± 110 |

| 6-APB | 760 ± 150 | 470 ± 110 |

Data extracted from Rickli et al., 2015.[2]

Signaling Pathways and Experimental Workflows

Monoamine Transporter-Mediated Release

The interaction of (2-aminopropyl)benzofurans with monoamine transporters leads to a cascade of events culminating in neurotransmitter release. The diagram below illustrates this proposed mechanism.

5-HT₂ Receptor Signaling

Upon binding to 5-HT₂ receptors, which are G-protein coupled receptors (GPCRs), (2-aminopropyl)benzofurans initiate an intracellular signaling cascade. The diagram below depicts the canonical Gq-coupled pathway activated by these compounds.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the scientific literature for characterizing compounds like (2-aminopropyl)benzofurans.[2]

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of the test compound for a specific receptor.

Methodology:

-

Preparation of Cell Membranes: Membranes are prepared from cells recombinantly expressing the target receptor (e.g., HEK293 cells expressing human 5-HT₂ₐ receptors).

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

-

Incubation: A mixture containing the cell membranes, a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ), and varying concentrations of the test compound is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand. The Kᵢ values are calculated from the IC₅₀ values (concentration of test compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

Monoamine Uptake Inhibition Assays

Objective: To determine the potency (IC₅₀) of the test compound to inhibit the reuptake of monoamines.

Methodology:

-

Cell Culture: HEK293 cells stably expressing the human dopamine, norepinephrine, or serotonin transporters are used.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of the test compound.

-

Uptake Initiation: A radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate uptake.

-

Incubation: The cells are incubated for a short period (e.g., 5-10 minutes) at 37°C.

-

Uptake Termination: The uptake is terminated by rapid washing with ice-cold buffer.

-

Quantification: The amount of radiolabeled monoamine taken up by the cells is determined by liquid scintillation counting.

-

Data Analysis: The IC₅₀ values are determined by non-linear regression analysis of the concentration-response curves.

Monoamine Release Assays

Objective: To determine the potency (EC₅₀) of the test compound to induce the release of monoamines.

Methodology:

-

Cell Loading: HEK293 cells expressing the respective monoamine transporters are pre-loaded with a radiolabeled monoamine.

-

Washing: The cells are washed to remove excess extracellular radiolabel.

-

Stimulation: The cells are then incubated with varying concentrations of the test compound to induce release.

-

Quantification: The amount of radioactivity released into the supernatant is measured by liquid scintillation counting.

-

Data Analysis: The EC₅₀ values are calculated from the concentration-response curves, representing the concentration of the compound that elicits 50% of the maximal release.

Calcium Mobilization Assays

Objective: To determine the functional activity (EC₅₀ and Eₘₐₓ) of the test compound at Gq-coupled receptors like 5-HT₂ₐ and 5-HT₂ʙ.

Methodology:

-

Cell Loading: Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Stimulation: The cells are stimulated with varying concentrations of the test compound.

-

Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader.

-

Data Analysis: The EC₅₀ and maximal response (Eₘₐₓ) are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion

While specific pharmacological data for this compound remains limited, the extensive research on its positional isomers provides a robust framework for understanding its likely biological activity. It is anticipated that this compound acts as a potent monoamine releasing agent with a preference for serotonin and norepinephrine systems, and as an agonist at 5-HT₂ receptors. This profile suggests potential for stimulant, entactogenic, and psychedelic effects. Further research is warranted to fully characterize the specific pharmacological profile of this compound and to understand its potential therapeutic applications and associated risks. Professionals in drug development and research should consider the data on related benzofurans as a valuable guide for future investigations into this class of compounds.

References

- 1. (2-Aminopropyl)benzo[β]thiophenes (APBTs) are novel monoamine transporter ligands that lack stimulant effects but display psychedelic-like activity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological profile of novel psychoactive benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological profile of novel psychoactive benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In-Vitro Biological Activity of Benzofuran Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a prominent heterocyclic motif in a vast array of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth overview of the in-vitro biological activities of benzofuran derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Anticancer Activity

Benzofuran derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

A series of novel benzofuran derivatives have been synthesized and evaluated for their anticancer potential. For instance, one study identified a representative compound, 17i , which exhibited excellent inhibition of Lysine-Specific Demethylase 1 (LSD1) with an IC50 value of 0.065 μM.[1] This compound also showed potent anti-proliferative activity against several cancer cell lines, including MCF-7 (breast cancer), MGC-803 (gastric cancer), H460 (lung cancer), A549 (lung cancer), and THP-1 (leukemia), with IC50 values ranging from 2.06 to 6.15 μM.[1] Another study reported a benzofuran derivative, 12 , as a potent inhibitor of cervical cancer cells (SiHa and HeLa) with IC50 values of 1.10 and 1.06 μM, respectively.[2] The mechanism of action for compound 12 was found to involve the induction of G2/M phase arrest and apoptosis.[2] Furthermore, a small-molecule benzofuran derivative, S6 , was identified as a selective inhibitor of Aurora B kinase, a key regulator of mitosis.[3] S6 was most effective against HeLa, HepG2 (liver cancer), and SW620 (colon cancer) cell lines.[3]

The structure-activity relationship (SAR) studies of benzofuran derivatives have revealed that the nature and position of substituents on the benzofuran ring play a crucial role in their cytotoxic potency. For example, the presence of a bromine atom attached to a methyl or acetyl group on the benzofuran system was found to increase cytotoxicity.[4]

Quantitative Data for Anticancer Activity

| Compound | Cancer Cell Line | IC50 (μM) | Reference |

| 17i | LSD1 (enzymatic) | 0.065 | [1] |

| MCF-7 | 2.90 ± 0.32 | [1] | |

| MGC-803 | 5.85 ± 0.35 | [1] | |

| H460 | 2.06 ± 0.27 | [1] | |

| A549 | 5.74 ± 1.03 | [1] | |

| THP-1 | 6.15 ± 0.49 | [1] | |

| 12 | SiHa | 1.10 | [2] |

| HeLa | 1.06 | [2] | |

| 13b | MCF-7 | 1.875 | [2] |

| C-6 | 1.980 | [2] | |

| 13g | MCF-7 | 1.287 | [2] |

| C-6 | 1.622 | [2] | |

| 14c | HCT116 | 3.27 | [2] |

| B4 | MDA-MB-231 | 54.51 ± 2.02 µg/mL | [5] |

| B5 | MDA-MB-231 | 45.43 ± 1.05 µg/mL | [5] |

| MCF-7 | 40.21 ± 3.01 µg/mL | [5] | |

| B7 | MCF-7 | 56.77 ± 2.96 µg/mL | [5] |

| 16 | A549 | 0.12 | [6] |

| SGC7901 | 2.75 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the benzofuran derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Signaling Pathway: Aurora B Kinase Inhibition

Caption: Inhibition of Aurora B Kinase by a Benzofuran Derivative (S6).

Antimicrobial Activity

Benzofuran derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi. Their efficacy is often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.

Several studies have reported the synthesis and antimicrobial evaluation of novel benzofuran derivatives. For example, one compound demonstrated moderate antibacterial activity against Salmonella typhimurium and Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL, and against Escherichia coli with an MIC of 25 μg/mL.[7] Another series of benzofuran derivatives showed that compounds bearing chlorine and hydroxyl groups exhibited potent antimicrobial activities.[8] Furthermore, some benzofuran-3-carbohydrazide derivatives were found to be active against Mycobacterium tuberculosis H37Rv strains, with one compound showing an MIC of 2 μg/mL.[8]

Quantitative Data for Antimicrobial Activity

| Compound/Derivative | Microorganism | MIC (μg/mL) | Reference |

| Compound 1 | Salmonella typhimurium | 12.5 | [7] |

| Escherichia coli | 25 | [7] | |

| Staphylococcus aureus | 12.5 | [7] | |

| Compound 2 | Staphylococcus aureus | 25 | [7] |

| Compound 5 | Penicillium italicum | 12.5 | [7] |

| Compound 6 | Penicillium italicum | 12.5 | [7] |

| Colletotrichum musae | 12.5-25 | [7] | |

| Compound 3 | M. tuberculosis H37Rv | 8 | [8] |

| Compound 4 | M. tuberculosis H37Rv | 2 | [8] |

| Compound 6a | Various bacteria and fungi | as low as 6.25 | [9] |

| Compound 6b | Various bacteria and fungi | as low as 6.25 | [9] |

| Compound 6f | Various bacteria and fungi | as low as 6.25 | [9] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific cell density (e.g., 5 × 10⁵ CFU/mL).

-

Serial Dilution of Compound: The benzofuran derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A growth control (no compound) and a sterility control (no inoculum) are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Benzofuran derivatives have shown potent anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Several benzofuran derivatives have been reported to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. For instance, compounds 1 and 4 exhibited significant anti-inflammatory activity with IC50 values of 17.3 and 16.5 μM, respectively.[7] Another study identified compound 16 as a potent anti-inflammatory agent with an IC50 of 5.28 μM for NO inhibition.[6][10] The anti-inflammatory mechanism of some benzofuran derivatives has been linked to the inhibition of the NF-κB and MAPK signaling pathways.[11] These pathways are critical regulators of the expression of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Quantitative Data for Anti-inflammatory Activity

| Compound | Assay | IC50 (μM) | Reference |

| Compound 1 | NO Inhibition (LPS-stimulated RAW 264.7) | 17.3 | [7] |

| Compound 4 | NO Inhibition (LPS-stimulated RAW 264.7) | 16.5 | [7] |

| Compound 1 | Neutrophil Respiratory Burst Inhibition (PMA-stimulated) | 4.15 ± 0.07 | [12] |

| Compound 2 | Neutrophil Respiratory Burst Inhibition (PMA-stimulated) | 5.96 ± 0.37 | [12] |

| Compound 16 | NO Inhibition (LPS-stimulated RAW 264.7) | 5.28 | [6][10] |

| Compound 18 | NO Inhibition (LPS-stimulated RAW 264.7) | < 10 | [10] |

| Compound 22 | NO Inhibition (LPS-stimulated RAW 264.7) | < 10 | [10] |

| Compound 5d | NO Inhibition (LPS-stimulated RAW 264.7) | 52.23 ± 0.97 | [11] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in a 96-well plate.

-

Compound and LPS Treatment: The cells are pre-treated with various concentrations of the benzofuran derivatives for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 μg/mL) to induce NO production.

-

Incubation: The plate is incubated for 24 hours.

-

Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The Griess reagent is a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which reacts with nitrite to form a colored azo compound.

-

Absorbance Reading: The absorbance is measured at 540 nm using a microplate reader.

-

Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the compound-treated wells with that of the LPS-stimulated control wells.

Signaling Pathway: NF-κB and MAPK in Inflammation

Caption: Inhibition of NF-κB and MAPK Signaling Pathways by Benzofuran Derivatives.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the aging process and various diseases. Benzofuran derivatives have been investigated for their antioxidant potential, with some compounds demonstrating significant radical scavenging and lipid peroxidation inhibitory activities.

The antioxidant activity of benzofuran derivatives is often attributed to the presence of hydroxyl groups on the aromatic ring, which can donate a hydrogen atom to free radicals, thereby neutralizing them. A novel water-soluble antioxidant of the benzofuran family, 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid (BFA), has been reported to possess better antioxidant activity than the congener compound Trolox C.[13] In another study, a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized, and one compound with a hydroxyl substitution at the R3 position showed marked radical scavenging and inhibition of lipid peroxidation.[14] This compound exhibited 62% inhibition of lipid peroxidation and 23.5% scavenging of DPPH radicals at 100 μM.[14]

Quantitative Data for Antioxidant Activity

| Compound/Derivative | Assay | Activity | Concentration | Reference |

| Compound 1j | DPPH radical scavenging | 23.5% inhibition | 100 μM | [14] |

| Lipid Peroxidation Inhibition | 62% inhibition | 100 μM | [14] | |

| Ethyl acetate fraction | DPPH radical scavenging | IC50 = 33.67 μg/ml | - | [15] |

| Aqueous fraction | DPPH radical scavenging | IC50 = 29.43 μg/ml | - | [15] |

| Compound 3d | DPPH radical scavenging | IC50 = 0.015 µmol/mL | - | [15] |

| Compound 4 | DPPH radical scavenging | IC50 = 0.015 µmol/mL | - | [15] |

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the antioxidant activity of compounds.

-

Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

-

Reaction Mixture: Different concentrations of the benzofuran derivative are added to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates the radical scavenging activity of the compound.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] × 100.

Experimental Workflow: In-Vitro Antioxidant Screening

Caption: General workflow for in-vitro antioxidant screening of benzofuran derivatives.

This technical guide highlights the significant potential of benzofuran derivatives as a versatile scaffold for the development of new therapeutic agents. The presented data and experimental protocols provide a solid foundation for further research in this exciting field. The diverse biological activities, coupled with the potential for synthetic modification, make benzofuran and its analogues a continuing focus of medicinal chemistry research.

References

- 1. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 3. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jopcr.com [jopcr.com]

- 10. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Two new benzofuran derivatives with anti-inflammatory activity from Liriope spicata var. prolifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Spectroscopic and Mechanistic Analysis of 1-(1-Benzofuran-2-yl)propan-2-amine (2-MAPB)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 1-(1-Benzofuran-2-yl)propan-2-amine, a compound also known by the synonym 2-MAPB. The information presented herein is intended for an audience with a professional background in chemistry, pharmacology, and drug development. This document summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents a visualization of its primary pharmacological mechanism.

Spectroscopic Data Summary

The following tables provide a consolidated summary of the available spectroscopic data for this compound hydrochloride (2-MAPB HCl). This data has been compiled from a monograph generated by the Drug Enforcement Administration's Special Testing and Research Laboratory.[1]

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data for 2-MAPB HCl

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1.2 - 1.5 | d | 3H | -CH₃ |

| 2.70 - 2.80 | s | 3H | N-CH₃ |

| 3.15 - 3.25 | m | 2H | -CH₂- |

| 3.65 - 3.75 | m | 1H | -CH- |

| 6.75 - 6.80 | s | 1H | Benzofuran H3 |

| 7.3 - 7.6 | m | 4H | Aromatic H |

Note: The spectrum was recorded in D₂O.[1]

Table 2: Infrared (IR) Spectroscopy Data for 2-MAPB HCl

| Wavenumber (cm⁻¹) | Description of Absorption |

| 2962 | C-H stretch (aliphatic) |

| 2704, 2467 | N-H stretch (secondary amine salt) |

| 1612, 1587 | C=C stretch (aromatic) |

| 1485, 1454, 1433 | C-H bend (aliphatic) |

| 1254 | C-O stretch (aryl ether) |

| 754 | C-H bend (ortho-disubstituted benzene) |

Table 3: Mass Spectrometry (MS) Data for 2-MAPB

| m/z | Interpretation |

| 189 | Molecular Ion [M]⁺ |

| 58 | Base Peak, [CH₃CH=NHCH₃]⁺ |

Experimental Protocols

The following are the detailed methodologies used to obtain the spectroscopic data presented above, as sourced from the SWGDRUG.org monograph.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: The analyte was diluted to approximately 18 mg/mL in deuterium oxide (D₂O) containing Tetramethylsilane (TSP) as a 0 ppm reference and maleic acid as a quantitative internal standard.[1]

-

Instrumentation: A 400 MHz NMR spectrometer was used.[1]

-

Parameters:

-

Spectral Width: At least containing -2.9 ppm through 13.2 ppm.

-

Pulse Angle: 90°

-

Delay Between Pulses: 45 seconds

-

Infrared (IR) Spectroscopy

-

Sample Preparation: The analysis was performed on the hydrochloride salt of the compound.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) attachment (1 bounce) was utilized.[1]

-

Parameters:

-

Number of Scans: 32

-

Number of Background Scans: 32

-

Resolution: 4 cm⁻¹

-

Sample Gain: 8

-

Aperture: 150

-

Gas Chromatography/Mass Spectrometry (GC/MS)

-

Sample Preparation: The analyte was diluted to approximately 5 mg/mL in a solution of chloroform and sodium hydroxide.[1]

-

Instrumentation: An Agilent gas chromatograph operated in split mode with a mass selective detector.

-

Chromatographic Conditions:

-

Column: HP-5 MS (or equivalent); 30 m x 0.25 mm x 0.25 µm.

-

Carrier Gas: Helium at 1 mL/min.

-

Injector Temperature: 280°C.

-

MSD Transfer Line Temperature: 280°C.

-

Oven Program: Initial temperature of 100°C for 1.0 min, then ramped to 300°C at 12°C/min, and held for 9.0 min.

-

Injection Parameters: 1 µL injection with a split ratio of 20:1.

-

-

Mass Spectrometry Parameters:

-

Mass Scan Range: 30-550 amu.

-

Threshold: 100.

-

Acquisition Mode: Scan.

-

Signaling Pathway and Logical Relationships

This compound (2-MAPB) is known to act as a monoamine releasing agent, with a pharmacological profile that shares similarities with MDMA.[2] Its primary mechanism of action involves the release of serotonin, and to a lesser extent, dopamine and norepinephrine, from presynaptic neurons.

References

Potential Therapeutic Targets of 1-(1-Benzofuran-2-yl)propan-2-amine: An In-depth Technical Guide

Disclaimer: Limited direct pharmacological data is available for 1-(1-Benzofuran-2-yl)propan-2-amine. This guide focuses on the closely related and well-studied analogue, (-)BPAP [(-)1-(Benzofuran-2-yl)-2-propylaminopentane] , to provide a comprehensive overview of the potential therapeutic targets and mechanisms of action associated with this structural class. The substitution of a propyl group in the amine side chain and a pentane backbone in (-)BPAP, as opposed to the propane backbone of the queried compound, should be noted.

Introduction

The benzofuran scaffold is a privileged heterocyclic motif present in numerous biologically active compounds, exhibiting a wide range of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities. The aminopropyl-benzofuran class of molecules, in particular, has garnered significant interest for its psychoactive and neuro-modulatory effects. This technical guide provides a detailed examination of the potential therapeutic targets of compounds related to this compound, with a primary focus on the extensive research conducted on its analogue, (-)BPAP. This compound has emerged as a potent modulator of monoaminergic neurotransmission and has shown promise in preclinical models of neurodegenerative diseases, mood disorders, and cancer.

Core Therapeutic Target Areas

The primary therapeutic targets identified for (-)BPAP and, by extension, potentially for this compound, can be broadly categorized into two main areas: monoaminergic systems in the central nervous system and cell signaling pathways implicated in cancer .

Monoaminergic Neurotransmission

(-)BPAP is characterized as a highly potent and selective enhancer of impulse propagation-mediated release of catecholamines (dopamine and noradrenaline) and serotonin.[1][2] At higher concentrations, it also acts as a monoamine reuptake inhibitor.[3]

Quantitative Data on Monoaminergic Activity of (-)BPAP

| Parameter | Dopamine (DA) | Noradrenaline (NA) | Serotonin (5-HT) | Citation |

| Neurotransmitter Release Enhancement | ||||

| Effective Concentration (isolated brain stem) | 0.18 µM | 0.18 µM | 36 nM | [1] |

| Effective Concentration (discrete brain regions) | 10⁻¹²–10⁻¹⁴ M | 10⁻¹²–10⁻¹⁴ M | 10⁻¹²–10⁻¹⁴ M | [1] |

| Monoamine Transporter Inhibition (IC₅₀) | ||||

| Uptake Inhibition (hDAT, hNET, hSERT) | 42 ± 9 nM | 52 ± 19 nM | 640 ± 120 nM | [3] |

| Radioligand Binding Inhibition (IC₅₀) | ||||

| [¹²⁵I]RTI-55 Binding (hDAT, hNET, hSERT) | 16 ± 2 nM | 211 ± 61 nM | 638 ± 63 nM | [3] |

Signaling Pathway: Monoamine Release Enhancement

The mechanism of action for the enhancement of neurotransmitter release is thought to involve the intracellular Trace Amine-Associated Receptor 1 (TAAR1). (-)BPAP is hypothesized to enter monoaminergic neurons via monoamine transporters, where it then activates TAAR1, leading to a cascade of events, including protein kinase C (PKC) mediated phosphorylation, that facilitates vesicular release of neurotransmitters.

Caption: Proposed signaling pathway for (-)BPAP-mediated enhancement of monoamine release.

Cancer Cell Signaling

In preclinical studies using a mouse lung adenocarcinoma xenograft model, (-)BPAP demonstrated dose-dependent antitumor effects.[4]

Quantitative Data on Antitumor Activity of (-)BPAP

| Model System | Treatment | Outcome | Citation |

| Mouse Lung Adenocarcinoma Xenograft (FVB/N and SCID mice) | High Dose (-)BPAP | Direct inhibition of tumor growth | [4] |

| Mouse Lung Adenocarcinoma Xenograft (FVB/N and SCID mice) | Low Dose (-)BPAP | Induction of geroconversion (senescence) with cell cycle arrest and inhibition of proliferation | [4] |

Signaling Pathway: mTOR in Lung Adenocarcinoma

At low doses, (-)BPAP was found to activate the mTOR (mammalian target of rapamycin) signaling pathway while simultaneously inducing cell cycle arrest through p16INK. This seemingly contradictory effect leads to a state of geroconversion, a form of cellular senescence, which ultimately inhibits tumor proliferation.

Caption: Signaling pathway of low-dose (-)BPAP in lung adenocarcinoma leading to geroconversion.

Experimental Protocols

Neurotransmitter Release Assay from Rat Brain Synaptosomes

This protocol outlines the general steps for measuring neurotransmitter release from isolated nerve terminals (synaptosomes).

Caption: Workflow for a typical in vitro neurotransmitter release assay.

Methodology:

-

Synaptosome Preparation: Rat brain regions are homogenized in ice-cold sucrose buffer. The homogenate undergoes differential centrifugation to isolate the synaptosomal fraction.

-

Radiolabeling: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]noradrenaline, or [³H]serotonin) to allow for its uptake into the nerve terminals.

-

Superfusion: The labeled synaptosomes are placed in a superfusion chamber and continuously perfused with buffer to establish a stable baseline of neurotransmitter release.

-

Stimulation: Release is induced by depolarization, typically with a high concentration of potassium chloride (KCl), in the presence and absence of various concentrations of the test compound (e.g., (-)BPAP).

-

Quantification: Fractions of the superfusate are collected, and the amount of radioactivity in each fraction is measured using liquid scintillation counting to quantify neurotransmitter release.

Antagonism of Tetrabenazine-Induced Deficits in a Shuttle Box

This in vivo behavioral assay assesses the ability of a compound to reverse the motor and motivational deficits induced by tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor.

Caption: Workflow for the tetrabenazine antagonism behavioral assay.

Methodology:

-

Apparatus: A two-chambered shuttle box with a gate between the chambers and a grid floor for delivering a mild foot shock.

-

Procedure:

-

Rats are pre-treated with tetrabenazine to deplete monoamines, leading to a state of catalepsy and reduced motivation.

-

Subsequently, different doses of (-)BPAP or a vehicle control are administered.

-

The rat is placed in the shuttle box, and a conditioned stimulus (e.g., a light or tone) is presented, followed by a mild foot shock.

-

The rat can avoid or escape the shock by moving to the other chamber.

-

-

Data Analysis: The number of successful escapes and the latency to escape are measured. A reversal of the tetrabenazine-induced increase in escape failures indicates that the test compound can overcome the monoamine depletion.

Lung Cancer Xenograft Model

This in vivo model is used to evaluate the antitumor efficacy of a compound.

Caption: Workflow for a lung cancer xenograft study.

Methodology:

-

Cell Culture: Human lung adenocarcinoma cells are cultured in vitro.

-

Implantation: A specific number of cells are subcutaneously injected into the flank of immunodeficient mice (e.g., SCID or nude mice).

-

Treatment: Once tumors reach a certain volume, mice are treated with high-dose (-)BPAP, low-dose (-)BPAP, or a vehicle control, typically via daily injections.

-

Monitoring: Tumor size is measured regularly with calipers, and body weight is monitored as an indicator of toxicity.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as Western blotting to examine the expression and phosphorylation of proteins in the mTOR pathway.

Conclusion

Based on the extensive research on its close analogue, (-)BPAP, this compound holds potential as a modulator of key therapeutic targets. In the central nervous system, its ability to enhance the release of dopamine, norepinephrine, and serotonin suggests potential applications in the treatment of neurodegenerative disorders like Parkinson's disease, as well as mood and anxiety disorders. In oncology, the unique dose-dependent mechanism involving the mTOR pathway and induction of senescence in lung cancer cells presents a novel avenue for anticancer drug development. Further investigation is required to determine if this compound shares the same pharmacological profile as (-)BPAP. Direct experimental evaluation of its activity at monoamine transporters and in relevant disease models is a crucial next step in elucidating its therapeutic potential.

References

- 1. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

Initial Toxicity Screening of 2-Aminoethoxydiphenyl borate (2-APB): A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial user query referenced "1-(1-Benzofuran-2-yl)propan-2-amine". However, extensive database searches indicate that the vast majority of toxicological and pharmacological research has been conducted on a compound commonly known as 2-Aminoethoxydiphenyl borate (2-APB) . This guide will focus on the available data for 2-APB, as it is the most scientifically relevant compound related to the provided query.

Introduction

2-Aminoethoxydiphenyl borate (2-APB) is a membrane-permeable modulator of intracellular calcium (Ca²⁺) signaling. It is widely used in research to investigate the roles of inositol 1,4,5-trisphosphate (IP₃) receptors and various transient receptor potential (TRP) channels.[1][2] Due to its broad-spectrum activity on multiple targets, a thorough understanding of its toxicological profile is essential for its application in research and potential therapeutic development. This technical guide provides a summary of the initial toxicity screening data for 2-APB, focusing on its effects on cell viability, apoptosis, and organ-specific toxicity.

In Vitro Toxicity

The in vitro toxicity of 2-APB has been evaluated in various cell lines. The primary mechanisms of toxicity appear to be related to its modulation of intracellular calcium homeostasis, which can trigger apoptotic pathways and affect cell proliferation.

Cytotoxicity Data

The cytotoxic effects of 2-APB are cell-type and concentration-dependent.

| Cell Line | Assay | Concentration | Effect | Reference |

| MDA-MB-231 (Breast Cancer) | XTT Cell Viability | 50 µM | No substantial effect on proliferation. | [3] |

| MDA-MB-231 (Breast Cancer) | Cell Viability | 50-200 µM | Significant suppression of viability at 200 µM; no significant effect at 50 µM. | [4] |

| AU565 and T47D (Breast Cancer) | Cell Viability | 50-200 µM | Significantly suppressed viability. | [4] |

| Human Dental Pulp Cells (hDPCs) | Cell Viability | >250 µM (H₂O₂) | 2-APB showed protective effects against H₂O₂-induced viability reduction. | [5] |

| SH-SY5Y (Neuroblastoma) | MTT Assay | Up to 100 µM | LINS01 derivatives (structurally related to benzofurans) did not decrease cell viability after 48h, except for one compound at 100 µM. | [6][7] |

Apoptosis and Cell Cycle Analysis

2-APB has been shown to induce apoptosis and affect the cell cycle in a cell-specific manner.

| Cell Line | Assay | Concentration | Effect | Reference |

| MDA-MB-231 (Breast Cancer) | Apoptosis Assay | 200 µM | Significant induction of apoptosis. | [4] |

| MDA-MB-231 (Breast Cancer) | LDH Release | 200 µM | Significant increase in LDH release. | [4] |

| AU565, T47D, MDA-MB-231 | Cell Cycle Analysis | 200 µM | Increase in S phase and decrease in G0/G1 phase. | [4] |

| Ischemia/Reperfusion (I/R) Rats | DNA Fragmentation | Not Specified | Reduced DNA fragmentation, indicating anti-apoptotic effects in this model. |

In Vivo Toxicity

In vivo studies have primarily focused on the organ-specific effects of 2-APB, particularly nephrotoxicity and cardioprotective effects.

Nephrotoxicity

A study investigating the effects of 2-APB on gentamicin-induced nephrotoxicity in Wistar rats provided the following insights:

-

Model: Gentamicin-induced nephrotoxicity (100 mg/kg intramuscularly for 10 days).

-

2-APB Dosage: 2 mg/kg intraperitoneally.

-

Observations:

-

The gentamicin group showed glomerular degeneration, tubular dilatation, and increased levels of TNF-α, IL-6, and caspase 3.[8][9]

-

The group treated with gentamicin and 2-APB showed preserved glomerular and tubule structures, and reduced levels of inflammatory and apoptotic markers.[8][9]

-

2-APB demonstrated antioxidant, anti-inflammatory, and anti-apoptotic effects, preventing gentamicin-mediated nephrotoxicity.[8][9]

-

Cardioprotective and Neuroprotective Effects

In contrast to its toxic effects at high concentrations, 2-APB has also demonstrated protective effects in certain in vivo models:

-

Cardioprotection: In a mouse model of ischemia/reperfusion, intravenous administration of 10 mg/kg 2-APB significantly reduced infarct size, ROS levels, and neutrophil infiltration.

-

Neuroprotection: In a rat model of amyloid-β-induced memory dysfunction, three-week treatment with 2-APB improved cognitive function and downregulated the expression of the TRPM2 channel, which is implicated in neuronal death.[10]

Signaling Pathways and Mechanisms of Action

The biological effects of 2-APB are mediated through its interaction with multiple intracellular targets.

Modulation of Calcium Signaling

2-APB is a well-known modulator of store-operated calcium entry (SOCE). Its effects are dose-dependent:

It also inhibits IP₃-induced Ca²⁺ release from the endoplasmic reticulum, with an IC₅₀ value of 42 µM.

Figure 1: Simplified signaling pathway showing the modulation of store-operated calcium entry (SOCE) and IP3 receptors by 2-APB.

Experimental Protocols

XTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of 2-APB or vehicle control for the desired duration (e.g., 24 to 120 hours).[12]

-

XTT Labeling: Prepare the XTT labeling mixture (sodium 3′-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate) and an electron-coupling reagent.

-

Incubation: Add the XTT mixture to each well and incubate for a specified period (e.g., 4 hours) at 37°C.

-

Measurement: Measure the absorbance of the samples in a spectrophotometer at a wavelength of 450 nm with a reference wavelength of 650 nm.

-

Analysis: Calculate cell viability as a percentage of the control group.

Figure 2: Experimental workflow for the XTT cell viability assay.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage, indicating cytotoxicity.

-

Cell Culture and Treatment: Culture cells and treat with 2-APB as described for the viability assay.

-

Sample Collection: Collect the cell culture supernatant.

-

LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD⁺, and a catalyst. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD⁺ to NADH.

-

Colorimetric Measurement: The NADH produced reduces a tetrazolium salt to a colored formazan product.

-

Absorbance Reading: Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm).

-

Data Analysis: Correlate the absorbance to the amount of LDH released, which is proportional to the level of cytotoxicity.

Conclusion

The initial toxicity screening of 2-APB reveals a complex pharmacological and toxicological profile. Its effects are highly dependent on the cellular context and the concentration used. While it exhibits cytotoxicity and can induce apoptosis in certain cancer cell lines at higher concentrations, it also demonstrates protective effects in models of nephrotoxicity, cardiotoxicity, and neurotoxicity at lower doses. The primary mechanism of action is through the modulation of intracellular calcium signaling by affecting SOCE and IP₃ receptors. Further comprehensive studies, including genotoxicity and chronic toxicity assessments, are warranted to fully characterize its safety profile for any potential therapeutic applications. Researchers utilizing 2-APB as a pharmacological tool should be mindful of its pleiotropic effects and carefully select concentrations to minimize off-target and toxic effects.

References

- 1. 2-Aminoethoxydiphenyl borate - Wikipedia [en.wikipedia.org]

- 2. 2-aminoethoxydiphenyl borate (2-APB) is a reliable blocker of store-operated Ca2+ entry but an inconsistent inhibitor of InsP3-induced Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigation the effects of 2-aminoethoxydiphenyl borate (2-APB) on aminoglycoside nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Neuroprotective Effect of 2-Aminoethoxydiphenyl Borate (2-APB) in Amyloid β-Induced Memory Dysfunction: A Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. web.as.uky.edu [web.as.uky.edu]

- 12. mdpi.com [mdpi.com]

Navigating the Physicochemical Landscape of 1-(1-Benzofuran-2-yl)propan-2-amine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability characteristics of 1-(1-Benzofuran-2-yl)propan-2-amine, a molecule of interest in pharmaceutical research. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide integrates established principles of medicinal chemistry, data from structurally similar compounds, and standardized methodologies to offer a robust framework for its physicochemical characterization.

Executive Summary

Understanding the solubility and stability of an active pharmaceutical ingredient (API) is paramount for successful drug development. These properties influence bioavailability, formulation strategies, storage conditions, and ultimately, therapeutic efficacy and safety. This document outlines the predicted solubility profile of this compound in various solvents and details a comprehensive strategy for assessing its chemical stability under diverse environmental conditions. The provided experimental protocols and data tables, while based on analogous compounds, serve as a practical starting point for the empirical evaluation of this specific molecule.

Predicted Solubility Profile

To provide a practical reference, the following table summarizes the known solubility of 6-(2-aminopropyl)benzofuran (6-APB), a positional isomer, and the general solubility characteristics of amphetamine, which shares the core phenethylamine structure.[1]

| Solvent/System | Predicted Solubility of this compound | Rationale / Analog Data |

| Aqueous Media | ||

| Purified Water | Low to Moderate | The hydrophobic benzofuran moiety will limit aqueous solubility. Amphetamine, a related structure, is described as having moderate water solubility.[2][3][4] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Moderate | The amine group (pKa estimated to be around 9-10) will be predominantly protonated at physiological pH, enhancing solubility. 6-APB is reported to be soluble in PBS at 1 mg/mL.[1] |

| Acidic Buffers (e.g., pH 1-3) | High | Protonation of the primary amine will form a more soluble salt.[3] |